molecular formula C17H21NO3 B2821097 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide CAS No. 1421516-96-2

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide

Cat. No.: B2821097
CAS No.: 1421516-96-2
M. Wt: 287.359
InChI Key: PFXHVCAHIWZESR-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide is a synthetic organic compound with the CAS Registry Number 1421516-96-2 . Its molecular formula is C17H21NO3, and it has a molecular weight of 287.35 g/mol . The compound's structure features a cyclopentanecarboxamide group linked via a but-2-yn-1-yl chain to a 2-methoxyphenoxy aromatic system . This compound is offered for research purposes and is intended for use in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . While specific biological data for this compound is not available in the public domain, its structural features are associated with compounds investigated for their potential in neurological research. For instance, patents covering related chemical classes describe potential applications as TTX-S sodium channel blockers for the research of pain and neurological disorders . Researchers may find value in this compound as a building block for further chemical synthesis or as a candidate for screening in proprietary pharmacological assays.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-15-10-4-5-11-16(15)21-13-7-6-12-18-17(19)14-8-2-3-9-14/h4-5,10-11,14H,2-3,8-9,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXHVCAHIWZESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate alkyne precursor under basic conditions to form the but-2-yn-1-yl intermediate.

    Coupling with cyclopentanecarboxylic acid: The intermediate is then coupled with cyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Attributes of Comparative Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Functional Groups Notable Substituents Synthesis Yield (%)
N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide (Target) C₁₇H₂₁NO₄ 303.36 1 4 Carboxamide, Alkyne, Methoxyphenoxy 4-(2-Methoxyphenoxy)but-2-yn-1-yl -
N-(4-Butylphenyl)-1-phenylcyclopentane-1-carboxamide C₂₂H₂₇NO 321.50 1 1 Carboxamide, Phenyl, Butylphenyl 4-Butylphenyl, Phenylcyclopentane -
N-((S)-1-{4-[4-((3-Trifluoromethyl)phenyl)piperazin-1-yl]butyl}pyrrolidin-2,5-dion-yl)cyclopentanecarboxamide C₂₂H₂₅F₃N₄O₂ 434.46 1 4 Carboxamide, Piperazine, Trifluoromethyl, Pyrrolidinedione Trifluoromethylphenyl piperazine, Pyrrolidinedione 69 (initial purity 51%)

Key Differences and Implications

Alkyne vs. Saturated/Alkyl Chains
  • The alkyne may also participate in click chemistry for bioconjugation .
  • N-(4-Butylphenyl)-1-phenylcyclopentane-1-carboxamide : A saturated butyl chain increases hydrophobicity, favoring membrane permeability but reducing directional interactions.
Aromatic Substituents
  • Target Compound: The 2-methoxyphenoxy group enables hydrogen bonding (via ether oxygen) and π-π stacking (via the aromatic ring), which could improve target engagement in polar environments.
Core Structure
  • Target Compound : The cyclopentane core balances conformational flexibility and steric bulk, optimizing binding pocket fit.
  • Compound from : A pyrrolidinedione core introduces additional hydrogen-bonding sites (ketone groups), which may improve solubility but increase synthetic complexity.

Physicochemical and Pharmacological Properties

  • Hydrogen Bonding : The target compound’s four acceptors (vs. one in ) suggest superior solubility in polar solvents.
  • Bioactivity: Carboxamides are common in kinase inhibitors and GPCR modulators. The target’s methoxyphenoxy group may confer selectivity for oxidative enzymes or serotonin receptors.

Q & A

Q. What are the standard synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide, and what critical parameters influence reaction yield?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Preparation of intermediates like 4-(2-methoxyphenoxy)but-2-yne via Pd-catalyzed coupling of 2-methoxyphenol with 1-bromo-2-butyne in the presence of K₂CO₃ .
  • Step 2 : Cyclopentanecarboxylic acid activation using coupling agents like DCC (dicyclohexylcarbodiimide) or TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation with the amine group of the intermediate .
  • Critical Parameters :
  • Temperature : Low temperatures (0–5°C) during coupling steps minimize side reactions.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance alkyne coupling efficiency.
  • Purification : HPLC or column chromatography ensures >95% purity .

Q. How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for diagnostic groups (e.g., methoxy protons at δ 3.8–4.0 ppm, cyclopentane carboxamide carbonyl at ~δ 170 ppm) .
  • HRMS : Verify molecular ion [M+H]+ matches calculated mass (e.g., C₂₀H₂₂N₂O₃: 338.16 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement; analyze bond angles and torsional strain in the alkyne-phenoxy linkage .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentane substitution or phenoxy group variation) influence the compound's biological activity?

  • Methodological Answer :
  • SAR Studies : Compare bioactivity of analogs (e.g., replacing cyclopentane with cyclohexane reduces target binding affinity by ~30% in enzyme inhibition assays) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs. The methoxyphenoxy group’s electron-rich region enhances π-π stacking with hydrophobic receptor pockets .
  • Experimental Validation : Test modified compounds in cell-based assays (e.g., IC₅₀ shifts from 2.1 µM to >10 µM when methoxy is replaced with nitro groups) .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show differential uptake) and buffer conditions (pH 7.4 vs. 6.5 alters ionization) .
  • Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor in kinase assays) to correct for batch-to-batch variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to pooled data from ≥3 independent studies to identify outliers .

Q. How can crystallographic data (e.g., SHELX-refined structures) guide the optimization of this compound’s solubility and stability?

  • Methodological Answer :
  • Solubility Analysis : Correlate crystal packing density (from SHELXL output) with experimental solubility. Compounds with loose packing (e.g., higher solvent-accessible surface area) show improved aqueous solubility .
  • Stability Profiling : Identify hydrolytically sensitive bonds (e.g., alkyne-amide linkage) via accelerated stability studies (40°C/75% RH for 4 weeks). Replace labile groups with bioisosteres (e.g., replacing ester with ether) .

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